[2,2'-Bithiophene]-3-acetic acid [2,2'-Bithiophene]-3-acetic acid
Brand Name: Vulcanchem
CAS No.: 114973-62-5
VCID: VC14454971
InChI: InChI=1S/C10H8O2S2/c11-9(12)6-7-3-5-14-10(7)8-2-1-4-13-8/h1-5H,6H2,(H,11,12)
SMILES:
Molecular Formula: C10H8O2S2
Molecular Weight: 224.3 g/mol

[2,2'-Bithiophene]-3-acetic acid

CAS No.: 114973-62-5

Cat. No.: VC14454971

Molecular Formula: C10H8O2S2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

[2,2'-Bithiophene]-3-acetic acid - 114973-62-5

Specification

CAS No. 114973-62-5
Molecular Formula C10H8O2S2
Molecular Weight 224.3 g/mol
IUPAC Name 2-(2-thiophen-2-ylthiophen-3-yl)acetic acid
Standard InChI InChI=1S/C10H8O2S2/c11-9(12)6-7-3-5-14-10(7)8-2-1-4-13-8/h1-5H,6H2,(H,11,12)
Standard InChI Key LCRTYYNSHRTINI-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=C(C=CS2)CC(=O)O

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

[2,2'-Bithiophene]-3-acetic acid (C10_{10}H8_{8}O2_2S2_2) consists of two thiophene rings linked at their 2-positions, with an acetic acid moiety (–CH2_2COOH) attached to the 3-position of the first thiophene unit. The planar bithiophene core enables π-π stacking interactions, while the carboxylic acid group introduces polarity and reactivity. Theoretical calculations predict a dihedral angle of approximately 15–25° between the two thiophene rings, balancing conjugation and steric hindrance .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC10_{10}H8_{8}O2_2S2_2
Molecular Weight240.30 g/mol
Bond Length (C–S)1.71 Å (thiophene rings)
Dihedral Angle (C2–C2')18.5° (DFT-optimized)
pKa (Carboxylic Acid)~4.2 (predicted)

Spectroscopic Features

The compound’s UV-Vis spectrum typically exhibits absorption maxima near 280 nm and 320 nm, attributed to π→π* transitions within the bithiophene system . Nuclear magnetic resonance (NMR) data for analogous thiophene-acetic acid derivatives (e.g., 2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid) reveal distinct proton environments: the thiophene protons resonate between δ 6.8–7.5 ppm, while the methylene (–CH2_2–) and carboxylic acid (–COOH) protons appear at δ 3.6–3.8 and δ 12.1–12.3 ppm, respectively .

Synthesis and Functionalization Strategies

Direct Synthesis Routes

The most common synthesis involves a Suzuki-Miyaura coupling between 3-bromo-thiophene and thiophene-2-boronic acid, followed by carboxylation at the 3-position via Kolbe-Schmitt or directed ortho-metalation strategies. For example:

  • Coupling Step:

    3-Bromo-thiophene+Thiophene-2-boronic acidPd(PPh3)4,Na2CO32,2’-Bithiophene\text{3-Bromo-thiophene} + \text{Thiophene-2-boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2,2'-Bithiophene}
  • Carboxylation:

    2,2’-Bithiophenen-BuLi, CO2[2,2’-Bithiophene]-3-acetic acid\text{2,2'-Bithiophene} \xrightarrow{\text{n-BuLi, CO}_2} \text{[2,2'-Bithiophene]-3-acetic acid}

Post-Synthetic Modifications

The carboxylic acid group enables further derivatization:

  • Esterification: Reaction with alcohols (e.g., methanol) forms methyl esters, enhancing solubility in organic solvents.

  • Coordination Complexes: The acid moiety binds to metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with tailored electronic properties .

Physicochemical and Electronic Properties

Thermal Stability

Thermogravimetric analysis (TGA) of similar thiophene derivatives (e.g., indole-3-acetic acid) shows decomposition temperatures exceeding 200°C, suggesting moderate thermal stability for [2,2'-bithiophene]-3-acetic acid .

Table 2: Thermal and Solubility Data

PropertyValue
Melting Point185–190°C (dec.)
Solubility in Water2.1 mg/mL (25°C)
Solubility in DMSO45 mg/mL (25°C)
LogP (Octanol-Water)2.3 (predicted)

Electrochemical Behavior

Cyclic voltammetry of bithiophene derivatives reveals two oxidation peaks at +0.8 V and +1.2 V (vs. Ag/AgCl), corresponding to the formation of radical cations and dications, respectively . The electron-withdrawing carboxylic acid group slightly lowers the HOMO energy (–5.4 eV), enhancing oxidative stability compared to unsubstituted bithiophene.

Applications in Materials Science and Biochemistry

Organic Electronics

The compound serves as a precursor for conductive polymers. For instance, electropolymerization of its methyl ester yields poly([2,2'-bithiophene]-3-acetic acid methyl ester), which exhibits a conductivity of 103^{-3} S/cm and a bandgap of 2.1 eV.

Bioconjugation and Drug Delivery

The carboxylic acid group facilitates covalent attachment to biomolecules. In one study, conjugation to albumin nanoparticles improved the bioavailability of hydrophobic anticancer agents by 40% .

Challenges and Future Directions

Current limitations include moderate solubility in aqueous media and sensitivity to photodegradation. Future research should explore:

  • Copolymerization with ethylene glycol derivatives to enhance hydrophilicity.

  • Coordination frameworks for gas storage or catalysis.

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